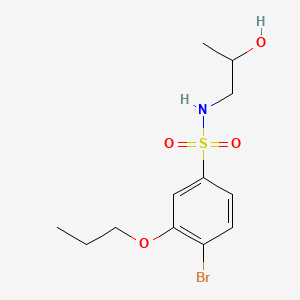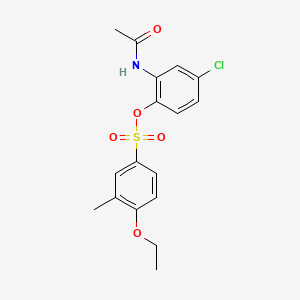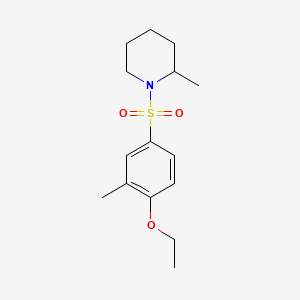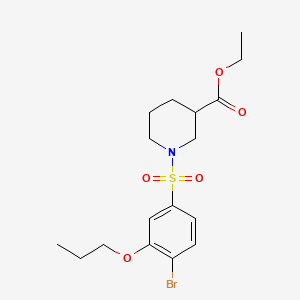![molecular formula C9H7N5OS B604341 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol CAS No. 1030536-88-9](/img/structure/B604341.png)
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, also known as ATTP, is a synthetic phenol compound with a wide range of applications in scientific research. ATTP has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit anticancer properties . They can interact with cancer cells and inhibit their growth, making them potential candidates for cancer treatment.
Antimicrobial Activity
These compounds have shown antimicrobial properties, making them useful in the fight against various bacterial and fungal infections . They can inhibit the growth of these microorganisms, thereby preventing or treating infections.
Analgesic and Anti-inflammatory Activity
The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antioxidant Activity
These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the treatment of various viral infections.
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.
Antitubercular Agents
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Cytotoxic Activity
Some derivatives have shown cytotoxic activity against breast cancer cell lines . This suggests their potential use in the development of new treatments for breast cancer.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . They can also upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and estrogen synthesis, respectively .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its interactions with biological systems .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFBHMKAKYQDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)
![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)


![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)